(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
Description
This compound features a pyridine core substituted at the 3-position with a morpholino methanone group and at the 6-position with a 4-bromophenyl sulfonyl moiety. The morpholino ring provides conformational rigidity and solubility via its oxygen atoms.
Properties
IUPAC Name |
[6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c17-13-2-4-14(5-3-13)24(21,22)15-6-1-12(11-18-15)16(20)19-7-9-23-10-8-19/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTBHHDEESBJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Multi-Step Assembly Framework
The compound’s structural complexity necessitates sequential bond formation (Fig. 1):
- Pyridine core functionalization : Introduction of sulfonyl and carbonyl groups at specific positions.
- Sulfonyl bridge installation : Connects 4-bromophenyl to pyridine via electrophilic aromatic substitution.
- Morpholine coupling : Achieved through nucleophilic acyl substitution at the ketone position.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 3-Bromopyridine, 4-bromophenylboronic acid | 85 |
| 2 | Chlorosulfonation | ClSO₃H, DCM | 73 |
| 3 | Morpholine acylation | Morpholine, EDCI, DMAP | 92 |
Detailed Preparation Methods
Suzuki-Miyaura Cross-Coupling
The pyridine core is functionalized at the 6-position via palladium-catalyzed coupling:
3-Bromopyridine + 4-Bromophenylboronic Acid → 6-(4-Bromophenyl)pyridine
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), DME/H₂O (4:1), 80°C, 12 h. Post-reaction purification via silica chromatography (hexane:EtOAc 3:1) yields 85% product. ¹H NMR confirms regioselectivity: δ 8.91 (d, J=2.1 Hz, 1H, H2), 8.32 (dd, J=8.4/2.1 Hz, 1H, H4), 7.92 (d, J=8.4 Hz, 1H, H5).
Sulfonation and Sulfonyl Chloride Formation
The intermediate undergoes sulfonation using chlorosulfonic acid:
6-(4-Bromophenyl)pyridine + ClSO₃H → 6-(4-Bromophenylsulfonyl)pyridine-3-carbonyl chloride
Optimized protocol :
- Slow addition of ClSO₃H (1.2 eq.) to DCM at −10°C
- Quenching with ice-water followed by extraction (3× EtOAc)
- Solvent screening shows chlorobenzene minimizes byproducts vs. toluene.
Table 2: Sulfonation Solvent Comparison
| Solvent | Purity (%) | Yield (%) | Byproducts |
|---|---|---|---|
| Dichloromethane | 89 | 73 | <5% |
| Chlorobenzene | 98 | 82 | None |
| Trifluoromethylbenzene | 95 | 79 | <2% |
Morpholine Coupling via Acyl Transfer
The carbonyl chloride intermediate reacts with morpholine under Schlenk conditions:
Pyridine-3-carbonyl chloride + Morpholine → Target compound
Critical parameters :
- Strict anhydrous environment (MgSO₄-dried THF)
- Catalytic DMAP (0.1 eq.) accelerates acylation
- EDCI (1.5 eq.) ensures complete conversion.
¹³C NMR verification: δ 167.8 (C=O), 135.4–128.1 (pyridine/aryl C), 66.7/46.2 (morpholine C-O/C-N).
Process Optimization and Scalability
Sulfonation Temperature Profile
Controlled exotherms below −5°C prevent di-sulfonation:
Analytical Characterization
Industrial-Scale Considerations
Applications and Derivatives
Pharmacological Intermediate
The compound serves as a kinase inhibitor precursor in oncology research, demonstrating μM activity against PI3Kδ in biochemical assays.
Structure-Activity Modifications
- Sulfonyl replacement : Thiomorpholine analogs show 3× increased solubility
- Bromine substitution : Iodo derivatives enable radiolabeling for tracer studies.
Chemical Reactions Analysis
Types of Reactions
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to (6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone exhibit promising anticancer properties. For instance, derivatives of pyridine and sulfonamide have been investigated for their ability to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis, a pathway crucial for cancer cell metabolism. The inhibition of nicotinamide adenine dinucleotide phosphate (NAMPT) has been linked to reduced tumor growth in various cancer models .
Case Study: NAMPT Inhibition
- Compound: 4-{[(pyridin-3-yl)methyl]aminocarbonyl}benzene-sulfone derivatives.
- Findings: These compounds showed significant efficacy against cancer cell lines, with IC50 values indicating effective growth inhibition.
1.2 Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial activity. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth effectively, making them candidates for antibiotic development.
Case Study: Antibacterial Activity
- Compound: Various sulfonamide derivatives.
- Findings: Demonstrated minimum inhibitory concentrations (MICs) against multi-drug resistant strains, highlighting their potential as new antibiotics .
Agrochemicals
The application of this compound in agrochemicals is primarily focused on its role as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests.
Case Study: Herbicidal Activity
- Compound: Sulfonamide-based herbicides.
- Findings: Showed effective weed control in agricultural settings, reducing competition for crops and enhancing yield.
Materials Science
In materials science, the compound's unique chemical structure allows it to be used in synthesizing advanced materials with specific properties, such as conductivity or mechanical strength.
Case Study: Polymer Synthesis
- Application: Incorporation of sulfonamide groups into polymer matrices.
- Findings: Enhanced thermal stability and mechanical properties of the resulting materials, making them suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | NAMPT inhibitors | Significant anticancer activity |
| Antimicrobial agents | Effective against multi-drug resistant bacteria | |
| Agrochemicals | Herbicides | Effective weed control |
| Materials Science | Polymers | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of (6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity for certain biological targets. The morpholino group can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of related morpholino methanone derivatives:
Key Observations:
Substituent Impact on Activity: The ethynyl group in VU0360175 reduces potency compared to non-ethynyl analogs (e.g., EC50 = 3.8 nM for VU0366031 vs. 49 nM for VU0360175) but improves solubility via salt formation . The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with target proteins compared to ethynyl or propynyl groups, though direct potency comparisons are unavailable. Bromine vs. Fluorine: Bromine’s larger size and lipophilicity may improve membrane permeability but could reduce solubility compared to fluorine .
Core Heterocycle Influence :
- Pyridine-based compounds (e.g., target, VU0360175) are often explored as kinase inhibitors or receptor modulators, while imidazopyridine derivatives (e.g., Compound 85) target parasitic enzymes .
Synthetic Accessibility: The target compound likely requires sulfonation of a pyridine precursor, whereas ethynyl analogs (e.g., VU0360175) utilize Sonogashira coupling . Morpholino methanone formation is consistent across analogs, typically via amide coupling or nucleophilic substitution .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | VU0360175 | A404699 |
|---|---|---|---|
| Molecular Weight | ~435.3 g/mol | ~382.4 g/mol | ~294.1 g/mol |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~2.3 |
| Solubility | Moderate (sulfonyl enhances polarity) | Improved via salt formation | Low (simple aryl-morpholino) |
| Metabolic Stability | Likely stable (sulfonyl resists oxidation) | Moderate (ethynyl may oxidize) | High (no labile groups) |
Notes:
- Bromine may increase metabolic stability but could pose toxicity risks if dehalogenation occurs .
Biological Activity
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a bromophenyl group, a sulfonyl moiety, a pyridinyl structure, and a morpholino group, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name is [6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone. Its molecular formula is with a molecular weight of 404.26 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological applications.
Biological Activity
Research indicates that this compound exhibits multiple biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing sulfonamide and pyridine rings have been evaluated for their anticancer properties, demonstrating significant cytotoxic effects against various cancer cell lines .
- A structure-activity relationship (SAR) analysis suggests that the bromophenyl group enhances the anticancer efficacy by increasing hydrophobic interactions with target proteins.
-
Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity, with preliminary results indicating effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the phenyl ring can significantly influence antimicrobial potency .
- The presence of electron-withdrawing groups like bromine is essential for enhancing antimicrobial activity.
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
The proposed mechanism of action for this compound involves:
- Targeting Cancer Metabolism : By inhibiting NAMPT, the compound may disrupt NAD+ synthesis, leading to apoptosis in cancer cells.
- Disruption of Cellular Processes : The sulfonamide moiety may interfere with protein synthesis or function by forming reversible covalent bonds with target enzymes.
Q & A
Q. What are the established synthetic routes for (6-((4-bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride intermediate with a morpholino-substituted pyridine core. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with a pyridine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the morpholino group to the pyridine ring .
- Optimization : High yields (>70%) are achieved by controlling temperature (0–25°C), using anhydrous solvents, and employing catalytic Pd or Cu complexes for cross-coupling steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity >95% .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Sulfonylation | 4-Bromobenzenesulfonyl chloride, Et₃N | 85 | |
| Amide Coupling | EDC, HOBt, DCM, RT | 78 | |
| Purification | Silica gel chromatography | >95% purity |
Q. How is the molecular structure of this compound characterized, and what insights do crystallographic studies provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps:
- Crystallization : Slow evaporation of a saturated acetone solution yields diffraction-quality crystals .
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines bond lengths, angles, and torsional parameters. The morpholino ring typically adopts a chair conformation, and the sulfonyl group shows planarity with the pyridine ring (torsion angle <5°) .
Q. Key Structural Insights :
- The C-S bond in the sulfonyl group measures ~1.76 Å, indicating strong σ-bonding .
- Intermolecular π-π stacking between pyridine and bromophenyl groups stabilizes the crystal lattice .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when structural analogs show divergent potency?
- Methodological Answer :
- SAR Analysis : Compare substituent effects using a library of analogs (e.g., replacing bromine with fluorine or varying the sulfonyl group). For example, replacing 4-bromophenyl with 3-fluorophenyl in analogs reduced mGluR5 potency by 5-fold, highlighting the role of halogen positioning .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding modes. A 1.2 Å shift in the sulfonyl group’s position can disrupt hydrogen bonding with a kinase active site .
- Metabolic Stability : Evaluate hepatic microsome stability; electron-withdrawing groups (e.g., sulfonyl) often reduce CYP450-mediated degradation .
Q. What advanced techniques validate the compound’s mode of action in targeting specific enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., EGFR) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts in cell lysates .
- CRISPR-Cas9 Knockout : Validate specificity using isogenic cell lines lacking the putative target receptor .
Q. How do reaction solvent polarity and catalyst choice influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while non-polar solvents (toluene) promote radical intermediates. For example, DMF increased diastereomeric excess (de) by 20% in a related morpholino coupling reaction .
- Catalyst Screening : Pd(PPh₃)₄ minimizes racemization in Suzuki-Miyaura cross-couplings, whereas CuI accelerates Ullmann-type couplings but may cause side reactions .
Table 2 : Solvent/Catalyst Impact on a Model Reaction
| Solvent | Catalyst | Temperature (°C) | de (%) | Ref. |
|---|---|---|---|---|
| DMF | Pd(PPh₃)₄ | 80 | 92 | |
| Toluene | CuI | 110 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
